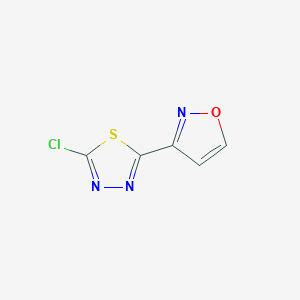

2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

3-(5-chloro-1,3,4-thiadiazol-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXYMFXYPYHBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is an organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiadiazole ring, which is known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 187.61 g/mol

- CAS Number : 1343912-53-7

- Purity : Typically ≥95% .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives, including 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole. These compounds exhibit activity against a range of pathogens:

In a comparative study, derivatives of 1,3,4-thiadiazoles demonstrated greater efficacy than standard antibiotics in inhibiting bacterial growth.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole may inhibit cancer cell proliferation:

| Cancer Cell Line | IC (µM) | Reference |

|---|---|---|

| HCT116 | 15.0 | Mavrova et al. |

| SW707 | 12.5 | Mavrova et al. |

| T47D | 10.0 | Mavrova et al. |

The presence of electronegative groups in its structure enhances its interaction with biological targets, promoting cytotoxic effects on tumor cells.

The mechanism by which 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : It can bind to receptors and modulate their activity.

- DNA Interaction : Some studies suggest that thiadiazoles can intercalate into DNA or inhibit topoisomerase activity, leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the promising biological activities of thiadiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Against Tumor Cells : Research indicated that certain derivatives showed IC values comparable to established chemotherapeutics like cisplatin in various cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, particularly antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures to 2-chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole have demonstrated effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole | Antibacterial | 25 μg/mL |

| 2-Amino-1,3,4-thiadiazole derivatives | Antifungal | 32.6 μg/mL |

The compound's potential as a lead in drug development is underscored by its ability to inhibit microbial growth at low concentrations .

Cancer Research

Recent studies have indicated that thiadiazole derivatives can act as cytostatic agents. The incorporation of the oxazole moiety enhances the biological activity of these compounds. Research has highlighted the anticancer potential of thiadiazoles through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells .

Agricultural Applications

Crop Protection

The compound has been investigated for its use as a fungicide and bactericide in agriculture. Thiadiazole derivatives are effective against a range of phytopathogenic fungi and bacteria. For example, formulations containing 1,2,3-thiadiazole compounds have been developed to protect crops from diseases caused by pathogens like Fusarium and Phytophthora species.

| Application | Target Pathogen | Efficacy |

|---|---|---|

| Thiadiazole Fungicides | Fusarium spp. | High |

| Thiadiazole Bactericides | Xanthomonas spp. | Moderate |

These compounds not only enhance crop yield but also reduce the reliance on conventional pesticides .

Materials Science

Synthesis of Novel Materials

The unique chemical properties of 2-chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole allow it to be used as a building block in the synthesis of novel materials. Its reactivity can facilitate the formation of polymers or composite materials with tailored properties for specific applications in electronics or coatings.

Case Study: Polymer Development

In a recent study, researchers synthesized a polymer using 2-chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole as a monomer. The resulting polymer exhibited enhanced thermal stability and electrical conductivity compared to traditional materials. This advancement opens avenues for applications in flexible electronics and sensors .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The chlorine atom at position 2 in the target compound and analogues acts as a leaving group, facilitating nucleophilic substitution reactions. In contrast, the amino group in 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole enhances nucleophilicity, making it suitable for coupling reactions . Comparatively, the 5-nitrothiophene substituent in is strongly electron-withdrawing, which may reduce reactivity toward electrophiles but enhance stability.

- 2-Chloro-5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazole is prepared via a one-pot Gattermann reaction, enabling simultaneous halogenation and methoxy group introduction .

Reactivity and Functionalization

- Electrophilic Substitution: The chlorine at position 2 in the target compound allows for substitution with thiols, amines, or other nucleophiles, similar to the reactions observed in . In contrast, amino-substituted analogues (e.g., ) are more reactive toward acylating or alkylating agents.

Q & A

Q. What are the established synthetic methodologies for preparing 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole and its analogs?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example:

- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Functionalization at the 5-position using cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 1,2-oxazol-3-yl group. Microwave-assisted synthesis can improve reaction efficiency and yield .

- Step 3: Chlorination at the 2-position using chlorinating agents like PCl₅ or SOCl₂ .

Key Reference Data:

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Core formation | POCl₃, 80–100°C | 60–75% | |

| Oxazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50–65% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies substituent patterns (e.g., singlet for oxazole protons at δ 8.2–8.5 ppm, triplet for thiadiazole-linked protons) .

- ¹³C NMR confirms aromaticity and heteroatom connectivity (e.g., C-Cl at ~110 ppm) .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-S at 650–750 cm⁻¹) .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., S-N bond: 1.65 Å, confirming aromatic delocalization) .

Q. How do substituent variations at the 5-position influence physicochemical properties?

Methodological Answer:

- Electron-withdrawing groups (e.g., -NO₂, -Cl): Increase thermal stability but reduce solubility in polar solvents.

- Bulky substituents (e.g., phenyl): Steric hindrance can alter reactivity in nucleophilic substitutions .

- Hydrogen-bond donors (e.g., -NH₂): Enhance solubility in DMSO and aqueous buffers .

Example Data:

| Substituent | LogP | Melting Point (°C) | Reference |

|---|---|---|---|

| -Cl | 2.1 | 145–148 | |

| -Ph | 3.5 | 180–183 |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligand optimization (e.g., XPhos) to enhance cross-coupling efficiency .

- Solvent Effects: Replace DMF with greener solvents (e.g., PEG-400) to reduce side reactions .

- Temperature Control: Microwave irradiation (100–120°C) reduces reaction time from 24h to 2h with 15% yield improvement .

Q. What computational strategies predict the biological activity of 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole derivatives?

Methodological Answer:

Q. How should researchers address contradictions in antimicrobial activity data across studies?

Methodological Answer:

- Variable pH Effects: Test activity at pH 5.5–7.4; protonation of the thiadiazole nitrogen can reduce membrane permeability .

- Solvent Artifacts: Avoid DMSO concentrations >1% in assays to prevent false negatives .

- Strain-Specific Responses: Use standardized microbial strains (e.g., ATCC) and minimum inhibitory concentration (MIC) protocols .

Q. What strategies elucidate the aromaticity and electronic effects of the 1,3,4-thiadiazole core?

Methodological Answer:

- Microwave Spectroscopy: Measure bond lengths (e.g., S-N: 1.65 Å vs. covalent radius: 1.70 Å) to quantify π-delocalization .

- DFT Calculations: HOMO-LUMO gaps (e.g., 4.1 eV) correlate with electrophilic reactivity at the 2-chloro position .

Q. How are metal complexes of this compound synthesized, and what are their applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.